molecular formula C17H22N5O13P3 B13876952 [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B13876952
M. Wt: 597.3 g/mol
InChI Key: ZJFXXUXEJRUXPF-UHFFFAOYSA-N
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Description

[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor, which is a promising target for cancer treatment .

Preparation Methods

The synthesis of [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold, followed by the introduction of the benzyl and amino groups. The final steps involve the formation of the oxolan ring and the attachment of the phosphoryl groups. Reaction conditions often include the use of acetic anhydride and pyridine under reflux for 2 hours .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The phosphoryl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids.

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[3,4-d]pyrimidines, and phosphonic acids .

Scientific Research Applications

[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved include the active site of CDK2, where the compound forms essential hydrogen bonds with key amino acids such as Leu83 .

Comparison with Similar Compounds

Similar compounds to [[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate include:

The uniqueness of this compound lies in its specific structural modifications that enhance its binding affinity and selectivity towards CDK2, making it a potent anticancer agent .

Properties

Molecular Formula

C17H22N5O13P3

Molecular Weight

597.3 g/mol

IUPAC Name

[[5-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H22N5O13P3/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(24)13(23)11(33-17)7-32-37(28,29)35-38(30,31)34-36(25,26)27/h1-5,8,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H2,18,19,20)(H2,25,26,27)

InChI Key

ZJFXXUXEJRUXPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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